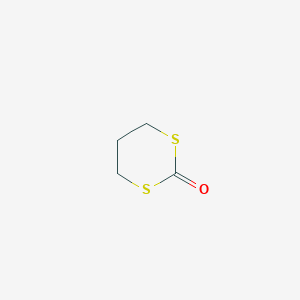![molecular formula C48H28Br6O6S4 B14691462 (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] CAS No. 31377-96-5](/img/structure/B14691462.png)
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] is a complex organic compound with a unique structure characterized by multiple sulfur atoms and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] typically involves multi-step organic reactions. One common method includes the cycloaddition of 2,3-dihydro-1,4-dithiine with oligomeric 1,3-dithiol-2,4,5-trithione, resulting in the formation of the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as rotary evaporation and lyophilization are employed to purify and isolate the compound .
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] has several scientific research applications:
Chemistry: Used as a precursor for synthesizing new organic π-donors.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] involves its interaction with specific molecular targets. The compound’s multiple sulfur atoms and bromophenyl groups allow it to form strong bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4a,6,7,8a-Tetrahydro-1,3-dithiolo[4’,5’5,6]-1,4-dithiino[2,3-b]-1,4-dithiine-2-thione): A precursor for synthesizing new organic π-donors.
Benzo[b]naphtho[2’,3’5,6][1,4]dithiino[2,3-i]thianthrene-5,7,9,14,16,18-hexayl: Used in high-rate and long-cycle aqueous zinc organic batteries.
Properties
CAS No. |
31377-96-5 |
|---|---|
Molecular Formula |
C48H28Br6O6S4 |
Molecular Weight |
1308.4 g/mol |
IUPAC Name |
[2,3,4a,6,8a-pentakis(4-bromobenzoyl)-2,3,6,7-tetrahydro-[1,4]dithiino[2,3-b][1,4]dithiin-7-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C48H28Br6O6S4/c49-31-13-1-25(2-14-31)37(55)41-42(38(56)26-3-15-32(50)16-4-26)62-48(46(60)30-11-23-36(54)24-12-30)47(61-41,45(59)29-9-21-35(53)22-10-29)63-43(39(57)27-5-17-33(51)18-6-27)44(64-48)40(58)28-7-19-34(52)20-8-28/h1-24,41-44H |
InChI Key |
DGGSRSCZCCETGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2C(SC3(C(S2)(SC(C(S3)C(=O)C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)Br)C(=O)C6=CC=C(C=C6)Br)C(=O)C7=CC=C(C=C7)Br)C(=O)C8=CC=C(C=C8)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


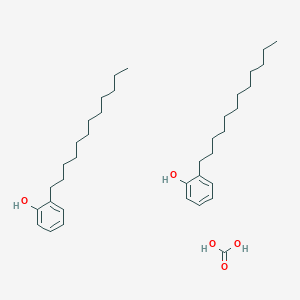
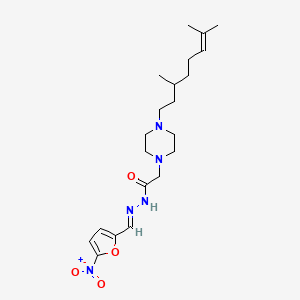
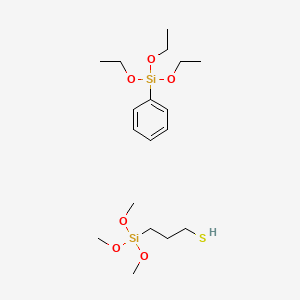
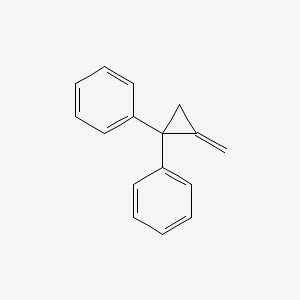
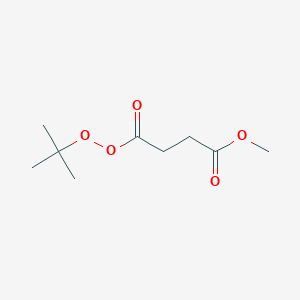
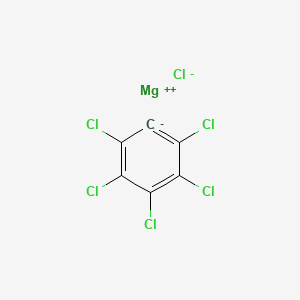
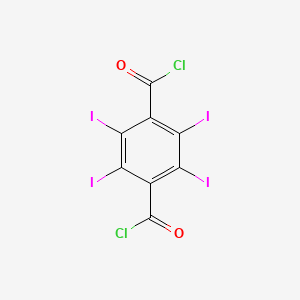
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
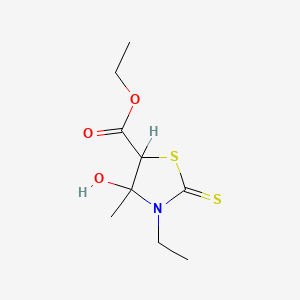

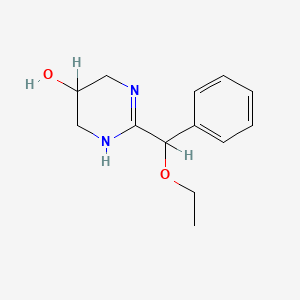
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
